Comparative Synthetic Yield in Sonogashira Coupling for Precursor Synthesis
The synthesis of 4-[(Trimethylsilyl)ethynyl]benzonitrile via Sonogashira coupling can be achieved with a reported yield of approximately 99% when using trimethylsilylacetylene as the coupling partner . A comparable route using 4-iodobenzonitrile as a starting material gives a lower yield of about 80% . This 19% difference in yield demonstrates the significant impact of the aryl halide leaving group on reaction efficiency for this specific building block, guiding procurement decisions for large-scale syntheses.
| Evidence Dimension | Reaction Yield |
|---|---|
| Target Compound Data | Approximately 99% |
| Comparator Or Baseline | Approximately 80% |
| Quantified Difference | Approximately 19% |
| Conditions | Sonogashira coupling reaction for synthesis of the compound, using different aryl halide starting materials. |
Why This Matters
Higher synthetic yield translates directly to lower cost and reduced waste for large-scale procurement and subsequent applications.
